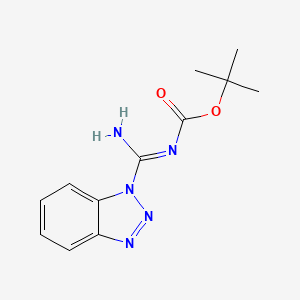

tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate

Description

tert-Butyl N-(benzotriazole-1-carboximidoyl)carbamate is a carbamate derivative featuring a benzotriazole core. Carbamates are widely utilized in organic synthesis as protective groups for amines and in medicinal chemistry due to their stability and bioactivity. The benzotriazole moiety, a fused aromatic heterocycle with three nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in coordination chemistry, catalysis, and pharmaceutical intermediates. Its tert-butyl group enhances solubility in nonpolar solvents and stabilizes the molecule against hydrolysis.

Properties

Molecular Formula |

C12H15N5O2 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

tert-butyl (NE)-N-[amino(benzotriazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)14-10(13)17-9-7-5-4-6-8(9)15-16-17/h4-7H,1-3H3,(H2,13,14,18) |

InChI Key |

NGFWAERTDCPSEK-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(\N)/N1C2=CC=CC=C2N=N1 |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)N1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Benzotriazole-1-Carbonyl Chloride

The initial step involves converting benzotriazole to its reactive acid chloride derivative, which serves as an electrophilic intermediate for subsequent coupling reactions.

- Methodology:

- Benzotriazole is treated with oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (DCM).

- Catalytic DMF (dimethylformamide) is added to facilitate the formation of the acid chloride.

- Reaction conditions are maintained at low temperatures (0–25°C) to prevent side reactions.

Benzotriazole + Oxalyl chloride → Benzotriazole-1-carbonyl chloride + CO + CO2

Step 2: Formation of the Benzotriazole-1-Carbonimidoyl Intermediate

- The acid chloride reacts with an amine, such as benzotriazole-1-amine or an appropriate amine derivative, to form the corresponding benzotriazole-1-carboximidoyl derivative.

- This step involves nucleophilic attack of the amine on the acid chloride, typically in the presence of a base like triethylamine or N-methylmorpholine to scavenge HCl.

Benzotriazole-1-carbonyl chloride + Amine → Benzotriazole-1-carboximidoyl derivative + HCl

- The reaction is performed in dry solvents such as ethyl acetate or DCM.

- The process benefits from low temperatures (-10°C to 0°C) to minimize side reactions and ensure selectivity.

Carbamate Formation via Isocyanate or Chlorocarbonate Intermediates

Method A: Using Isocyanates

- The benzotriazole-1-carboximidoyl derivative is reacted with tert-butyl alcohol or its derivatives in the presence of a suitable catalyst or base to form the carbamate.

Benzotriazole-1-carboximidoyl derivative + tert-butyl alcohol → tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate

- This method is efficient for introducing the tert-butyl group, often using catalytic amounts of bases like pyridine or triethylamine.

Method B: Using Chlorocarbonates

- Alternatively, the benzotriazole derivative can be reacted with tert-butyl chlorocarbonate (Boc anhydride) in the presence of a base.

Benzotriazole-1-carboximidoyl chloride + tert-butyl chlorocarbonate → tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate

- This approach is advantageous for high yields and straightforward purification.

Phase-Transfer Catalysis (PTC) for Alkylation

The synthesis described in patent CN102020589B demonstrates the use of phase-transfer catalysis to facilitate the alkylation of benzotriazole derivatives:

- Procedure:

- The benzotriazole derivative is reacted with methyl sulfate as an alkylating agent.

- Tetrabutylammonium bromide (phase-transfer catalyst) and potassium hydroxide are employed.

- Reactions are conducted in ethyl acetate at low temperatures (-10°C to 5°C).

- The process yields the tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate with yields exceeding 90%.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Benzotriazole derivative + methyl sulfate | Ethyl acetate, Tetrabutylammonium bromide, KOH | - |

Alternative Synthetic Routes from Literature

-

- As outlined in the literature on benzotriazole derivatives, coupling of benzotriazole-1-carboxylic acid with tert-butyl carbamate (Boc) via carbodiimide-mediated activation (e.g., DCC, EDC) is viable.

- This method involves activating the carboxylic acid with a coupling reagent, then reacting with tert-butyl carbamate to form the desired carbamate.

-

- Mild conditions.

- High selectivity.

- Compatibility with various functional groups.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenated compounds and bases such as Cs2CO3 (cesium carbonate).

Oxidation and Reduction:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives .

Scientific Research Applications

tert-Butyl N-(benzotriazole-1-carboximidoyl)carbamate is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of approximately 261.28 g/mol. It features a tert-butyl group, which enhances its lipophilicity, making it suitable for applications in medicinal chemistry and material science.

Scientific Research Applications

tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate finds applications in various fields:

- Medicinal Chemistry Compounds containing benzotriazole moieties exhibit diverse biological activities. tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate's specific combination of functional groups confer unique biological activities and chemical reactivity profiles. Its ability to act as both an antimicrobial agent and a potential anticancer compound highlights its versatility compared to simpler benzotriazole derivatives.

- Material Science The tert-butyl group enhances its lipophilicity, making it suitable for various applications in material science.

Synthesis

Synthesis of tert-butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate typically involves several steps:

Interaction Studies

Interaction studies involving tert-butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate focus on understanding its mechanism of action at a molecular level. Research has shown that:

Data Table

Because the query asked for data tables, the below table summarizes the applications of tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate

| Application | Description |

|---|---|

| Medicinal Chemistry | Compounds containing benzotriazole moieties exhibit diverse biological activities. |

| Material Science | The tert-butyl group enhances its lipophilicity, making it suitable for various applications in material science. |

| Antimicrobial Agent | Its ability to act as an antimicrobial agent highlights its versatility compared to simpler benzotriazole derivatives. |

| Anticancer Compound | Its ability to act as a potential anticancer compound highlights its versatility compared to simpler benzotriazole derivatives. |

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate involves its ability to act as a leaving group in substitution reactions . The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

The most relevant analog from the provided evidence is tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (). Below is a comparative analysis:

Key Observations

Heterocyclic Core Influence :

- The benzotriazole core is electron-deficient due to its three nitrogen atoms, favoring coordination with metals or participation in electron-deficient reactions. In contrast, the benzimidazolone analog () contains a ketone group, enhancing hydrogen-bonding capacity and acidity, which may improve binding to biological targets .

- The chloro and oxo substituents in the benzimidazolone derivative likely modulate its pharmacokinetic properties, such as solubility and membrane permeability.

Synthetic Considerations: The tert-butyl carbamate group is a common protective strategy in both compounds. However, the benzotriazole derivative’s synthesis may require specialized conditions (e.g., carboximidoyl coupling), whereas the benzimidazolone analog was synthesized via cyclization of a 2-amino-4-chloroaniline precursor .

Biological Relevance :

- While the benzimidazolone derivative exhibits inhibitory activity against 8-Oxo, the benzotriazole variant’s pharmacological profile remains unexplored in the provided evidence. Structural differences suggest divergent target selectivity; benzotriazoles are often employed in kinase inhibition or corrosion inhibition, whereas benzimidazolones are common in enzyme inhibition .

Biological Activity

tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound has the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol. It consists of a tert-butyl group attached to a benzotriazole moiety , which is known for its diverse biological properties. The presence of the benzotriazole structure enhances the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Biological Activity

Research indicates that tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Studies have shown that benzotriazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The incorporation of hydrophobic groups in these compounds has been linked to enhanced antimicrobial activity .

| Compound Name | Activity | Target Organisms |

|---|---|---|

| tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate | Antimicrobial | E. coli, B. subtilis |

| Benzotriazole derivatives | Antimicrobial | Pseudomonas fluorescens, Xanthomonas oryzae |

Anticancer Potential

The benzotriazole moiety is also associated with anticancer properties. Research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate have shown potential in targeting cancer pathways, making them candidates for further pharmacological exploration.

The mechanism by which tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease processes. Its ability to form complexes with metal ions or other biomolecules could also play a role in its activity, particularly in catalysis or bioimaging applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:

- Synthesis Methodology : The synthesis typically involves reacting tert-butyl carbamate with benzotriazole derivatives under controlled conditions to optimize yield and purity.

- Biological Evaluation : Various assays, including microdilution broth susceptibility tests, have been employed to assess antibacterial activity against specific strains. Results indicate that some derivatives possess micromolar activity against pathogens like Entamoeba histolytica and show lower toxicity compared to standard treatments .

Future Directions

The ongoing research into tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate suggests several avenues for future investigation:

- Expanded Biological Testing : Further studies should explore its efficacy against a broader range of pathogens and cancer cell lines.

- Mechanistic Studies : Understanding the detailed mechanisms of action will be crucial for developing effective therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity could lead to the design of more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate?

- Methodological Answer : The synthesis of this compound likely involves carbamate protection strategies and coupling reactions. A typical approach includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine precursor under anhydrous conditions using Boc anhydride and a base like DMAP .

Benzotriazole Coupling : React the Boc-protected intermediate with benzotriazole-1-carboximidoyl derivatives via nucleophilic substitution or amidation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., ethanol/water) to isolate the product .

Key parameters to optimize include reaction temperature (20–50°C), stoichiometry (1:1.2 ratio of amine to benzotriazole derivative), and catalyst selection (e.g., HOBt/DCC for amide bond formation).

Q. What spectroscopic techniques are optimal for characterizing tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzotriazole protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- IR Spectroscopy : Detect carbamate C=O stretching (~1690–1720 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (expected [M+H]⁺ ~320–330 Da) and fragmentation patterns .

Q. How should tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .

- Stability Tests : Monitor degradation via TLC or HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Avoid exposure to strong acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. How can computational methods improve the synthesis efficiency of tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate?

- Methodological Answer :

- Reaction Path Optimization : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps (e.g., coupling reactions) .

- Machine Learning : Train models on existing reaction data (solvent, temperature, yield) to predict optimal conditions. Tools like Gaussian or ORCA facilitate this .

- Virtual Screening : Simulate interactions between intermediates and catalysts to reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activities of tert-butyl carbamate derivatives?

- Methodological Answer :

- Comparative Studies : Compare structural analogs (e.g., tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate) to identify functional group contributions to activity .

- Meta-Analysis : Aggregate data from multiple studies to assess reproducibility. Use statistical tools (ANOVA, PCA) to isolate variables (e.g., assay type, cell line) causing discrepancies .

- Validation Experiments : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) .

Q. What mechanistic insights govern the interaction of tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases or proteases). Focus on hydrogen bonding with the carbamate group .

- Kinetic Studies : Perform surface plasmon resonance (SPR) or stopped-flow assays to measure binding affinity (KD) and inhibition constants (Ki) .

- Isotopic Labeling : Incorporate ¹⁵N or ¹³C into the benzotriazole moiety to track metabolic fate via NMR or LC-MS .

Experimental Design & Data Analysis

Q. How to design experiments for optimizing the yield of tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a fractional factorial design to test variables (solvent polarity, catalyst loading, time). Analyze results with Response Surface Methodology (RSM) to identify optimal conditions .

- Critical Parameters : Prioritize factors with Pareto charts. For example, solvent choice (DMF vs. THF) may impact coupling efficiency by >30% .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.